molecular formula C11H14ClN3OS B5413528 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone

Cat. No.: B5413528
M. Wt: 271.77 g/mol
InChI Key: SXCSCNIMQLTYIY-UHFFFAOYSA-N
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Description

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methylthio group, and a piperidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and methylthiol.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with the intermediate compound.

    Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the piperidinyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dechlorinated derivatives, and various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 4-Chloro-2-methylthiopyrimidine
  • 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c1-17-11-13-7-8(12)9(14-11)10(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSCNIMQLTYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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